![molecular formula C9H15NO2 B13204498 2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13204498.png)
2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic amino acid derivative. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which imparts distinct chemical and physical properties. It is often used in various scientific research fields due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves the cycloaddition reaction of suitable precursors. One common method is the Diels-Alder reaction, followed by functional group modifications to introduce the amino and carboxylic acid groups . The reaction conditions often require specific catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and continuous flow reactors. The process is designed to maximize efficiency and minimize by-products, ensuring a consistent supply of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Often uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Utilizes reagents such as halogens or alkylating agents under controlled temperatures.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can have enhanced or modified properties for specific applications .
Applications De Recherche Scientifique
2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid is utilized in several research fields:
Mécanisme D'action
The mechanism by which 2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include modulation of enzyme activity or inhibition of specific protein functions .
Comparaison Avec Des Composés Similaires
Norbornane: A structurally similar compound with different functional groups.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Shares the same core structure but lacks the amino group.
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester: A derivative with a methyl ester group instead of a carboxylic acid.
Uniqueness: 2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its combination of an amino group and a carboxylic acid group on a bicyclic structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research .
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c10-5-9(8(11)12)4-6-1-2-7(9)3-6/h6-7H,1-5,10H2,(H,11,12) |
Clé InChI |
VWPLJPXIUWWIAJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2(CN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine](/img/structure/B13204422.png)

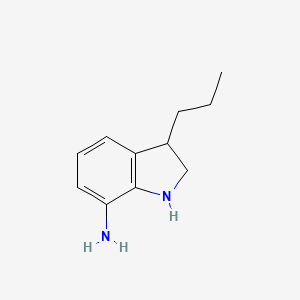
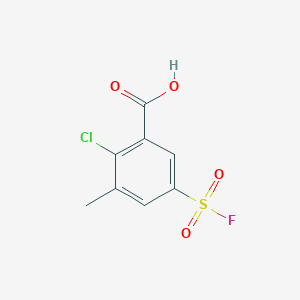
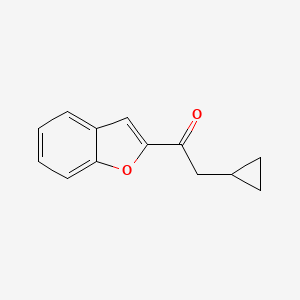
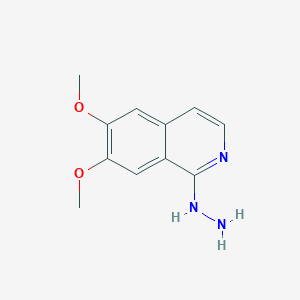
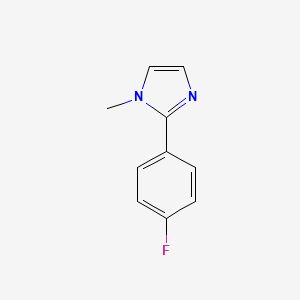
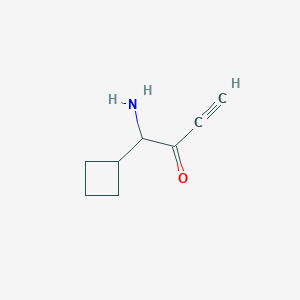
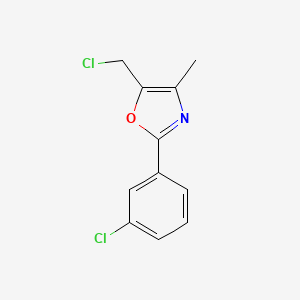
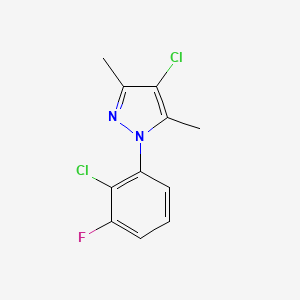
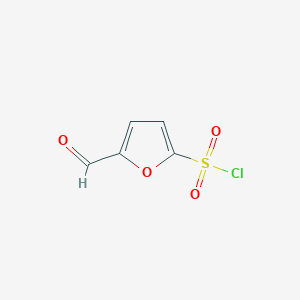

![2-[(1H-1,2,4-Triazol-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13204497.png)
![2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13204499.png)
